molecular formula C16H12BrNO3 B4058575 8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4058575
M. Wt: 346.17 g/mol
InChI Key: DYWNELZDNFLKEV-UHFFFAOYSA-N
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Description

8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a useful research compound. Its molecular formula is C16H12BrNO3 and its molecular weight is 346.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.00006 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones, including the specific compound , have been synthesized using various methods. One approach involves solvent-free synthesis under environmentally friendly conditions, utilizing materials like methylenedioxy aniline and aldehydes (Wu Xiao-xi, 2015). Eco-compatible synthesis methods have also been developed, using green TiO2 nanoparticles and emphasizing high yield and operational simplicity (Bhardwaj, Singh, & Singh, 2019).

Medicinal Chemistry

Quinolin-6-amines, a related class of compounds, have shown potential in antimicrobial, insecticidal, and anthelmintic activities, suggesting a broad scope of biological applications for these compounds (Panwar, Chaudhary, Dubey, & Ram, 2013).

Photophysical Studies

Quinoline derivatives have been explored for their photochemical properties. For instance, studies on fluorinated quinolone-3-carboxylic acids, which share a structural similarity, have revealed insights into heterolytic defluorination and aryl cation generation in solution (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).

Potential as Fluorescent Agents

Certain quinoline derivatives have been synthesized for potential use as fluorescent brightening agents. This implies that specific quinoline compounds, including the one , could have applications in materials science, particularly in enhancing the brightness and appearance of materials (Rangnekar & Shenoy, 1987).

Corrosion Inhibition

8-Hydroxyquinoline derivatives, which are structurally related, have been investigated for their role in inhibiting corrosion in metals, suggesting potential industrial applications in material preservation and maintenance (Rbaa, Lgaz, Kacimi, Lakhrissi, Bentiss, & Zarrouk, 2018).

Properties

IUPAC Name

8-(2-bromophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-12-4-2-1-3-9(12)10-6-16(19)18-13-7-15-14(5-11(10)13)20-8-21-15/h1-5,7,10H,6,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWNELZDNFLKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
8-(2-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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